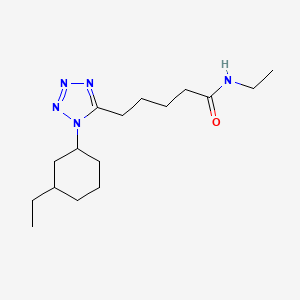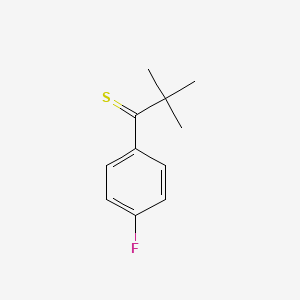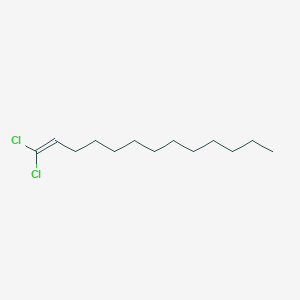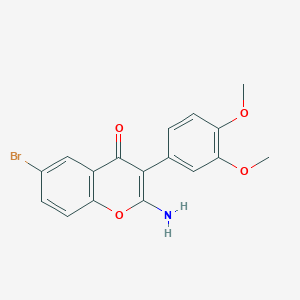![molecular formula C17H30O B14429302 4-[(Decyloxy)methylidene]cyclohex-1-ene CAS No. 80336-13-6](/img/structure/B14429302.png)
4-[(Decyloxy)methylidene]cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Decyloxy)methylidene]cyclohex-1-ene is an organic compound with the molecular formula C_17H_30O It is a derivative of cyclohexene, characterized by the presence of a decyloxy group attached to the cyclohexene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Decyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with decyl alcohol in the presence of a suitable catalyst. One common method is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, followed by the reaction with decyl alcohol under basic conditions to introduce the decyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration of cyclohexanol using sulfuric acid as a catalyst, followed by the reaction with decyl alcohol in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Decyloxy)methylidene]cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation reactions using hydrogen gas (H_2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of decyloxycyclohexane.
Substitution: Formation of halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
4-[(Decyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-[(Decyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The decyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. The cyclohexene ring can undergo conformational changes, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Cyclohexene: A simpler analog without the decyloxy group.
4-Methylcyclohexene: A structurally related compound with a methyl group instead of a decyloxy group.
Terpinolene: A naturally occurring compound with a similar cyclohexene structure but different substituents.
Uniqueness: 4-[(Decyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80336-13-6 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
4-(decoxymethylidene)cyclohexene |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h9-10,16H,2-8,11-15H2,1H3 |
Clé InChI |
IYYRTCHYQBLRBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC=C1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
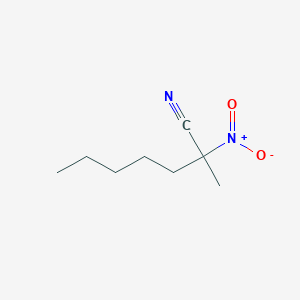
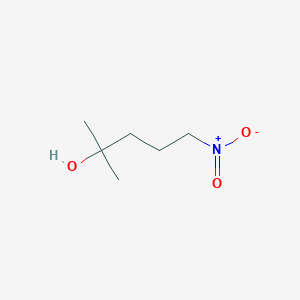
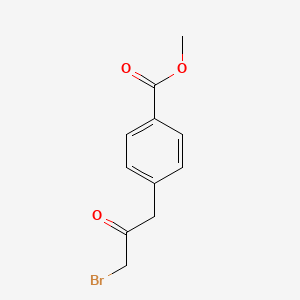


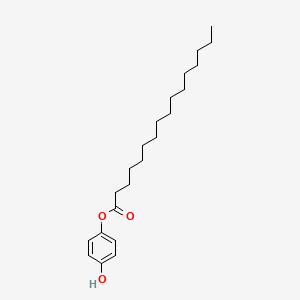

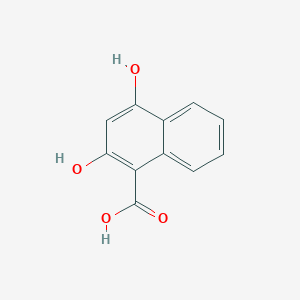
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
